molecular formula C12H11N<br>C12H11N<br>C6H5NHC6H5 B1679370 Diphenylamine CAS No. 122-39-4

Diphenylamine

Cat. No.: B1679370
CAS No.: 122-39-4
M. Wt: 169.22 g/mol
InChI Key: DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Description

Diphenylamine is an organic compound with the formula (C₆H₅)₂NH. It is a derivative of aniline, consisting of an amine bound to two phenyl groups. This compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities. This compound dissolves well in many common organic solvents and is moderately soluble in water. It is primarily used for its antioxidant properties .

Mechanism of Action

Target of Action

Diphenylamine, also known as N-Phenylaniline, primarily targets the red blood cell system . It can cause abnormal erythropoiesis in the spleen, leading to congestion of the spleen and haemosiderosis . Changes in liver and kidneys were found upon longer exposure .

Mode of Action

This compound’s interaction with its targets results in changes in the cellular structure and function. It is suggested that this compound induces apoptosis by determining the percentage of fragmentation of DNA into oligosomal-sized fragments . The measure of soluble DNA released from apoptotic nuclei into the cytoplasm constitutes a quantitative measure of cellular response .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA fragmentation and apoptosis . It is suggested that this compound induces apoptosis by determining the percentage of fragmentation of DNA into oligosomal-sized fragments . This process enables the study of differential cellular responses to chemotherapy and potentially clinical sensitivity .

Pharmacokinetics

The primary route of metabolism is two successive demethylations of the tertiary amine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in inducing apoptosis. It causes fragmentation of DNA into oligosomal-sized fragments, which is a key characteristic of apoptosis . This leads to changes in the cellular structure and function, including cytoskeletal disruption, cell shrinkage, membrane blebbing, and nuclear condensation .

Action Environment

This compound is used mainly for its antioxidant properties . It is widely used as an industrial antioxidant, dye mordant, and reagent and is also employed in agriculture as a fungicide and antihelmintic . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Diphenylamine plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the activity of certain oxidizing enzymes, thereby preventing oxidative damage to cells. It also interacts with proteins involved in the electron transport chain, stabilizing them and preventing the formation of reactive oxygen species .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by triggering DNA fragmentation and disrupting mitochondrial function . Additionally, it affects erythropoiesis in the spleen, leading to abnormal red blood cell production and congestion of the spleen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, inhibiting or activating their functions. For instance, this compound inhibits the activity of certain oxidizing enzymes, preventing oxidative stress. It also interacts with DNA, leading to fragmentation and apoptosis in cancer cells . Furthermore, this compound can form salts with strong acids, altering its chemical properties and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent oxidative stress and DNA damage . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antioxidant properties, protecting cells from oxidative damage. At high doses, it can be toxic, causing adverse effects such as liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is initially transformed into aniline and catechol by a biphenyl dioxygenase enzyme. Aniline is then further metabolized into catechol, which undergoes ortho-cleavage to form various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is moderately soluble in organic solvents and can readily diffuse across cell membranes . This compound interacts with transporters and binding proteins, facilitating its movement within the cell. Its localization and accumulation are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and apoptosis . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, influencing its biochemical effects.

Chemical Reactions Analysis

Diphenylamine undergoes various chemical reactions, including:

    Cyclisation Reactions: With sulfur, it forms phenothiazine, a precursor to pharmaceuticals[ (C₆H₅)₂NH + 2S \rightarrow S(C₆H₄)₂NH + H₂S ]

    Dehydrogenation: With iodine, it undergoes dehydrogenation to give carbazole, with the release of hydrogen iodide[ (C₆H₅)₂NH + I₂ \rightarrow (C₆H₄)₂NH + 2HI ]

    Arylation: It can undergo arylation with iodobenzene.

Comparison with Similar Compounds

Diphenylamine is similar to other aromatic amines such as aniline and phenylamine. its unique structure, with two phenyl groups attached to the nitrogen atom, gives it distinct properties and applications. For example, while aniline is primarily used in the production of polyurethane and rubber chemicals, this compound’s antioxidant properties make it valuable in the stabilization of lubricants and plastics .

Similar Compounds

Properties

IUPAC Name

N-phenylaniline
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InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H
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InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C12H11N, Array
Record name DIPHENYLAMINE
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Related CAS

25656-57-9
Record name Poly(diphenylamine)
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DSSTOX Substance ID

DTXSID4021975
Record name Diphenylamine
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Molecular Weight

169.22 g/mol
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Physical Description

Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid, Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor., Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
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Boiling Point

576 °F at 760 mmHg (NTP, 1992), 302 °C, 302.00 °C. @ 760.00 mm Hg, 576 °F
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Flash Point

307 °F (NTP, 1992), 307 °F, 153 °C OC, 153 °C c.c.
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), 1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide., Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform, Soluble in oxygenated and aromatic solvents, In water, 53 mg/liter @ 20 °C, 0.053 mg/mL at 20 °C, Solubility in water: very poor, 0.03%
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Density

1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink, 1.16, 1.2 g/cm³
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Vapor Density

5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.82 (Air= 1), Relative vapor density (air = 1): 5.8, 5.82
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Vapor Pressure

1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992), 0.00067 [mmHg], 6.70X10-4 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible, 1 mmHg at 227 °F, (227 °F): 1 mmHg
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Impurities

Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1., A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine., ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
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Color/Form

Monoclinic leaflets from dilute alcohol, Crystals, Colorless, tan, amber, or brown crystalline solid.

CAS No.

122-39-4, 68442-68-2
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Melting Point

129 to 131 °F (NTP, 1992), 53-54 °C, 52 - 54 °C, 53 °C, 127 °F
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Synthesis routes and methods I

Procedure details

The acetanilide II (13.5 g), the particular aromatic bromide III (25 g), potassium carbonate (13.2 g) and copper iodide (1.9 g) were heated (190° C.) and stirred overnight. After cooling to room temperature toluene was added and the precipitate filtered. The solution was concentrated and the excess of bromide removed by distillation under reduced pressure. The residue was dissolved in ethanol (200 ml), potassium hydroxide (10.3 g) was added and the mixture refluxed overnight. Ethanol was evaporated, the residue dissolved in dichloromethane, and washed with brine. The organic layer was dried over MgSO4 and concentrated to obtain the crude diphenyl amine.
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aromatic bromide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
86%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diphenylamine
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Diphenylamine
Reactant of Route 3
Diphenylamine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Diphenylamine

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